molecular formula C28H26F4N2O5S B1146539 (1R,4S)-(R)-Bicalutamide Sulfide Camphanic Acid Ester CAS No. 113299-39-1

(1R,4S)-(R)-Bicalutamide Sulfide Camphanic Acid Ester

Cat. No.: B1146539
CAS No.: 113299-39-1
M. Wt: 578.6 g/mol
InChI Key: ZEXRBUPXOYHBRU-PVHODMMVSA-N
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Description

(1R,4S)-®-Bicalutamide Sulfide Camphanic Acid Ester is a complex organic compound that belongs to the class of antiandrogens. It is a derivative of bicalutamide, which is widely used in the treatment of prostate cancer. This compound is characterized by its unique stereochemistry and the presence of a camphanic acid ester moiety, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S)-®-Bicalutamide Sulfide Camphanic Acid Ester typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the bicalutamide core structure, followed by the introduction of the sulfide group and the esterification with camphanic acid. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of (1R,4S)-®-Bicalutamide Sulfide Camphanic Acid Ester is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.

    Substitution: The ester and sulfide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,4S)-®-Bicalutamide Sulfide Camphanic Acid Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a tool for probing biological pathways.

    Medicine: As a derivative of bicalutamide, it is investigated for its potential therapeutic effects in the treatment of prostate cancer and other androgen-related conditions.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1R,4S)-®-Bicalutamide Sulfide Camphanic Acid Ester involves its binding to androgen receptors, thereby inhibiting the action of androgens. This leads to the suppression of androgen-dependent cellular processes, which is particularly useful in the treatment of prostate cancer. The compound’s unique structure allows it to interact with specific molecular targets and pathways, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

    Bicalutamide: The parent compound, widely used in prostate cancer treatment.

    (1R,4S)-(S)-Bicalutamide Sulfide Camphanic Acid Ester: A stereoisomer with different biological properties.

    Sulfonimidates: Organosulfur compounds with similar chemical properties and applications.

Uniqueness: (1R,4S)-®-Bicalutamide Sulfide Camphanic Acid Ester is unique due to its specific stereochemistry and the presence of the camphanic acid ester moiety. This contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

113299-39-1

Molecular Formula

C28H26F4N2O5S

Molecular Weight

578.6 g/mol

IUPAC Name

[(2R)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfanyl-2-methyl-1-oxopropan-2-yl] (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C28H26F4N2O5S/c1-24(2)25(3)11-12-27(24,39-22(25)36)23(37)38-26(4,15-40-19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25-,26+,27+/m1/s1

InChI Key

ZEXRBUPXOYHBRU-PVHODMMVSA-N

Isomeric SMILES

C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)O[C@@](C)(CSC3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CSC3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C

Synonyms

[1R-[1α(R*),4β]]-4,7,7-Trimethyl-3-oxo-1-[[[4-cyano-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-[(4-fluorophenyl)thio]-1-methylethyl Ester 2-Oxabicyclo[2.2.1]heptane-1-carboxylic Acid;  (1R,4S)-(R)-1-((4-Cyano-3-(trifluoromethyl)phenyl)amino)-3-((4-fl

Origin of Product

United States

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